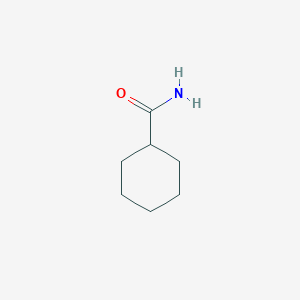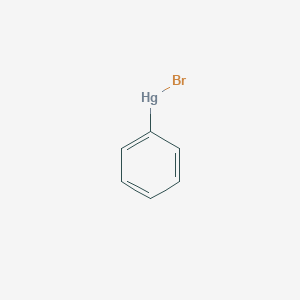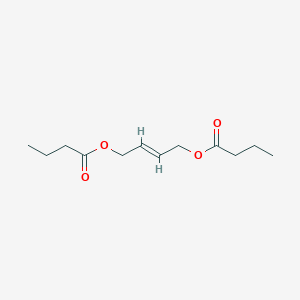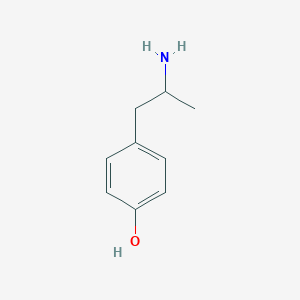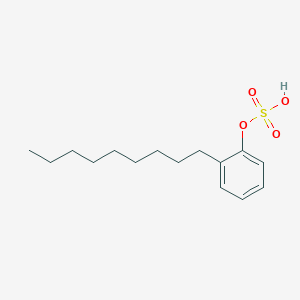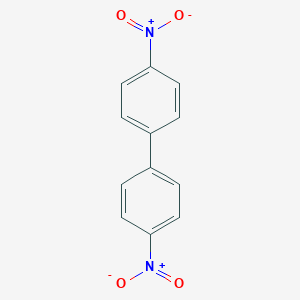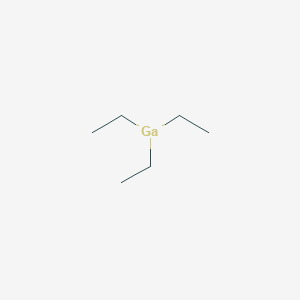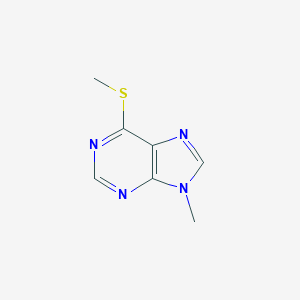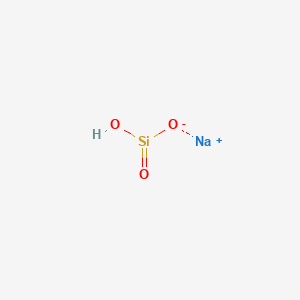![molecular formula C14H22O7 B073447 [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate CAS No. 1230-36-0](/img/structure/B73447.png)
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Ac-β-D-GlcNAc-(1->4)-β-D-GlcNAc-(1->6)-O-Ac and is commonly used in the synthesis of carbohydrates and glycoconjugates.
Mecanismo De Acción
The mechanism of action of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the formation of glycosidic bonds between carbohydrates and other molecules. This compound acts as a donor molecule in the glycosylation reaction and is involved in the formation of glycoconjugates. The glycosylation of proteins is an important post-translational modification that plays a crucial role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate have been studied extensively in scientific research. This compound has been shown to have an impact on the glycosylation of proteins and the formation of glycoconjugates. It has also been shown to have potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate for lab experiments include its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction. However, the limitations of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its high cost and the need for specialized equipment and expertise for its synthesis and use in lab experiments.
Direcciones Futuras
The future directions for [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction, and its use in the synthesis of glycoconjugates could have significant implications for the development of new drugs and therapies. Additionally, further research is needed to explore the potential applications of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate in other areas of scientific research, such as the study of the glycosylation of proteins and its role in various biological processes.
Métodos De Síntesis
The synthesis of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the reaction between 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-glucopyranosyl bromide. The reaction takes place in the presence of silver triflate as a catalyst and yields [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate as the final product.
Aplicaciones Científicas De Investigación
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate has been widely used in scientific research for its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been used to study the glycosylation of proteins and its role in various biological processes. It has also been used to develop new methods for the synthesis of complex carbohydrates and glycoconjugates.
Propiedades
Número CAS |
1230-36-0 |
|---|---|
Nombre del producto |
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Fórmula molecular |
C14H22O7 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H22O7/c1-9(15)19-11-5-3-7-17-13(11)21-14-12(20-10(2)16)6-4-8-18-14/h11-14H,3-8H2,1-2H3 |
Clave InChI |
CTCGYDFSKYEJIU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
SMILES canónico |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
Otros números CAS |
1230-36-0 |
Sinónimos |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphonium bromide](/img/structure/B73364.png)
